molecular formula C3H3N3S2 B12973388 1,3,5-Triazine-2,4(1H,3H)-dithione CAS No. 13725-36-5

1,3,5-Triazine-2,4(1H,3H)-dithione

Cat. No.: B12973388
CAS No.: 13725-36-5
M. Wt: 145.21 g/mol
InChI Key: VIQRAVLRWNDVCM-UHFFFAOYSA-N
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Description

1,3,5-Triazine-2,4(1H,3H)-dithione is a versatile nitrogen-rich heterocyclic scaffold of significant interest in synthetic and medicinal chemistry. This compound serves as a key precursor for the synthesis of diverse 1,3,5-triazine-2,4-dithione derivatives, which are efficiently accessed via catalyst-free one-pot, three-component reactions involving arylaldehydes, thiourea, and orthoformates . These synthetic methodologies tolerate a diverse range of substrates, enabling the rapid generation of libraries of functionalized 3,4-dihydro-1,3,5-triazine-2(1H)-thiones for research applications . The presence of the dithione group makes this scaffold and its derivatives valuable for analytical method development, as demonstrated by related compounds which can be analyzed using reverse-phase (RP) HPLC with a mobile phase of acetonitrile and water . The core 1,3,5-triazine structure is recognized as a privileged scaffold in drug discovery, with extensive research into its derivatives as modulators of various biological targets, underscoring its broad utility in life sciences research . This product is intended for research and further chemical development purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle all chemicals according to appropriate laboratory safety protocols.

Properties

CAS No.

13725-36-5

Molecular Formula

C3H3N3S2

Molecular Weight

145.21 g/mol

IUPAC Name

1H-1,3,5-triazine-2,4-dithione

InChI

InChI=1S/C3H3N3S2/c7-2-4-1-5-3(8)6-2/h1H,(H2,4,5,6,7,8)

InChI Key

VIQRAVLRWNDVCM-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=S)NC(=S)N1

Origin of Product

United States

Preparation Methods

Reaction of Cyanuric Chloride with Sulfur-Containing Reagents

A common approach involves the reaction of cyanuric chloride or related triazine precursors with sulfur-containing reagents under controlled conditions. This method exploits the electrophilic nature of cyanuric chloride, allowing substitution by sulfur nucleophiles to introduce the thione functionalities at the 2 and 4 positions of the triazine ring. This route is well-established and provides a straightforward access to 1,3,5-triazine-2,4-dithione and its derivatives.

Step Reagents Conditions Outcome
1 Cyanuric chloride + sulfur nucleophile Controlled temperature, inert atmosphere Substitution at 2,4-positions
2 Purification Chromatography or recrystallization Pure 1,3,5-triazine-2,4-dithione

Limitations

  • Requires careful control of reaction conditions to avoid polysubstitution or decomposition.
  • Use of cyanuric chloride involves handling of a reactive and potentially hazardous reagent.

One-Pot Multicomponent Synthesis

Catalyst-Free Three-Component Reaction

A significant advancement is the development of a catalyst-free one-pot synthetic methodology involving the three-component reaction of arylaldehydes, thiourea, and trialkyl orthoformates. This method proceeds via the dual role of thiourea, which participates both in cyclization with aldehydes and in alkylation through an intermediate imidate formation. The reaction typically occurs in dimethylformamide (DMF) at moderate temperatures (~80 °C) and yields 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones, which are closely related derivatives of 1,3,5-triazine-2,4-dithione.

Parameter Details
Reactants Arylaldehyde (1.0 mmol), Thiourea (2.5 mmol), Trialkyl orthoformate (1.0 mmol)
Solvent DMF (1.0 mL)
Temperature 80 °C
Reaction Time 3–5 hours
Yield Moderate to good (up to ~70%)
Purification Silica gel chromatography

Mechanistic Insights

  • Thiourea reacts with aldehyde to form an intermediate.
  • Trialkyl orthoformate facilitates alkylation at the 6-position.
  • The process is mild, avoids catalysts, and tolerates a variety of substituents on the aldehyde.

Advantages

  • Simple, one-pot procedure.
  • Avoids use of metal catalysts or harsh conditions.
  • Good substrate scope and functional group tolerance.
  • Environmentally benign compared to multi-step syntheses.

Alternative Synthetic Approaches

Amidines and Isothiocyanates under Microwave Irradiation

Some methods involve the reaction of isothiocyanate compounds with amidines under microwave irradiation, sometimes using strong bases like NaOH. These methods can yield 1,3,5-triazine derivatives but often suffer from low yields and are less suitable for industrial scale due to harsh conditions and complex purification.

Copper Acetate Catalyzed Oxidative Cyclization

A novel green synthesis uses copper acetate as a catalyst with air as the oxidant to promote the direct reaction of amidines and alcohols, forming 1,3,5-triazine derivatives. This method is cost-effective, uses readily available materials, and is suitable for a broad range of substrates, offering a promising industrial route.

Comparative Summary of Preparation Methods

Method Key Reagents Conditions Yield Advantages Disadvantages
Cyanuric chloride + sulfur nucleophiles Cyanuric chloride, sulfur reagents Controlled temp, inert atmosphere Moderate to high Direct substitution, well-known Hazardous reagents, sensitive conditions
One-pot three-component reaction Arylaldehyde, thiourea, trialkyl orthoformate DMF, 80 °C, catalyst-free Moderate to good (up to ~70%) Simple, mild, catalyst-free Limited to substituted derivatives
Microwave-assisted amidine/isothiocyanate Amidines, isothiocyanates, NaOH Microwave, strong base Low to moderate Rapid reaction Harsh, low yield, not industrially friendly
Copper acetate catalyzed oxidative cyclization Amidines, alcohols, Cu(OAc)2, air Mild, aerobic Good Green, cost-effective, broad scope Requires catalyst, optimization needed

Biological Activity

1,3,5-Triazine-2,4(1H,3H)-dithione is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound belongs to the triazine family and is characterized by its sulfur-containing moieties, which contribute to its pharmacological properties. The following sections will discuss its synthesis, biological activities, and relevant case studies.

Synthesis

The synthesis of 1,3,5-triazine-2,4(1H,3H)-dithione can be achieved through various methods. A notable approach is a catalyst-free one-pot synthetic methodology involving the reaction of arylaldehydes, thiourea, and orthoformates. This method has shown to tolerate a wide range of substrates and yields various derivatives efficiently .

Table 1: Summary of Synthesis Methods

MethodologyKey Features
Catalyst-free one-pot reactionUtilizes arylaldehydes and thiourea; mild conditions
Multicomponent reactionsProduces diverse derivatives with good yields

Biological Activities

1,3,5-Triazine-2,4(1H,3H)-dithione exhibits a range of biological activities that make it a promising candidate in medicinal chemistry. Some of the key activities include:

  • Antimicrobial Activity : Studies indicate that derivatives of 1,3,5-triazine compounds possess significant antibacterial and antifungal properties. For example, certain derivatives have shown effectiveness against Candida albicans and other fungal strains .
  • Anticancer Properties : Research has highlighted the potential of triazine derivatives in cancer treatment. They exhibit cytotoxic effects on various cancer cell lines through mechanisms such as inducing apoptosis .
  • Anti-inflammatory Effects : Compounds within this class have demonstrated anti-inflammatory properties in vitro and in vivo models. These effects are crucial for developing treatments for inflammatory diseases .

Table 2: Biological Activities of 1,3,5-Triazine-2,4(1H,3H)-dithione

Activity TypeObserved EffectsReference
AntimicrobialEffective against C. albicans
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces inflammation in various models

Case Studies

Several case studies have explored the biological efficacy of 1,3,5-triazine-2,4(1H,3H)-dithione derivatives:

  • Antifungal Activity : A study evaluated a series of thiosemicarbazide derivatives containing 1,3,5-triazines for their antifungal potency against Candida albicans. The results indicated that some compounds exhibited synergistic effects when combined with fluconazole .
  • Cytotoxicity Studies : Research focused on the cytotoxic effects of various triazine derivatives on human cancer cell lines demonstrated significant inhibition of cell proliferation and induction of apoptosis pathways. These findings suggest potential therapeutic applications in oncology .
  • In Vivo Studies : A combined repeated oral dose toxicity study was conducted to assess the safety profile of these compounds. The results indicated manageable toxicity levels with potential for further development as therapeutic agents .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,5-triazine-2,4(1H,3H)-dithione derivatives:

  • In Vitro Antitumor Activity : Derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
    • Melanoma: GI50 = 3.3×1083.3\times 10^{-8} M
    • Colon Cancer: GI50 values ranging from 1.91μM1.91\mu M to 4.40μM4.40\mu M .
  • Enzyme Inhibition : The compound inhibits dihydrofolate reductase (DHFR), a crucial enzyme for DNA replication in cancer cells. The reported IC50 value for this inhibition is 0.002μM0.002\mu M .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

  • Bactericidal Effects : Research indicates that it exhibits activity against various bacterial and fungal strains. Comparative analyses suggest that compounds with two thiol groups show enhanced biological activity compared to mono-thiol counterparts .

Analytical Applications

1,3,5-Triazine-2,4(1H,3H)-dithione can be analyzed using advanced chromatographic techniques:

  • High-Performance Liquid Chromatography (HPLC) : The compound can be effectively separated using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile and water with phosphoric acid; however, for mass spectrometry applications, formic acid is recommended instead .

Synthesis Yields of Various Derivatives

Compound NameYield (%)Methodology
6-(Methylthio)-4-(p-tolyl)-92One-pot synthesis
6-(Phenylthio)-4-(phenyl)-72One-pot synthesis
6-(Diethylamino)-VariesSequential substitution
Compound TypeActivity TypeIC50/ GI50
Triazine DerivativesAntitumor0.002μM0.002\mu M (DHFR Inhibition)
Triazine DerivativesMelanoma3.3×108M3.3\times 10^{-8}M
Triazine DerivativesColon Cancer1.91μM1.91\mu M to 4.40μM4.40\mu M

Chemical Reactions Analysis

Key Reaction Parameters:

ComponentRoleExample SubstratesYield Range
ArylaldehydeElectrophilic cyclizationBenzaldehyde, 4-Methylbenzaldehyde48–92%
ThioureaDual role: cyclization + alkylationThiourea
Orthoester (R = Me, Et, Pr, Bu)Alkylthio group donorTrimethyl orthoformate72–95%

Mechanism :

  • Cyclization : Thiourea reacts with the aldehyde to form an intermediate bis-thiourea, which cyclizes into a dihydrotriazine-thione .

  • Alkylation : The orthoester reacts with thiourea to generate an alkylating agent (e.g., methylthio group), which substitutes at the 6-position of the triazine ring .

Alkylation and Acylation Reactions

The 6-position sulfur atom is highly reactive, enabling alkylation and acylation under mild conditions.

Orthoester Variations and Product Yields :

Orthoester UsedProduct (R = Alkyl Group)Yield (%)
Trimethyl orthoformate6-(Methylthio) derivative92
Triethyl orthoformate6-(Ethylthio) derivative85
Tripropyl orthoformate6-(Propylthio) derivative78
Tributyl orthoformate6-(Butylthio) derivative70

Steric effects significantly impact yields. For example, 2-methylbenzaldehyde derivatives show reduced yields (48%) compared to para-substituted analogs (92%) .

Nucleophilic Substitution Reactions

The dithione groups at positions 2 and 4 are electrophilic, allowing nucleophilic substitutions with amines or thiols.

Example Reaction with Dibutylamine :

1,3,5-Triazine-2,4(1H,3H)-dithione reacts with dibutylamine to form 6-(dibutylamino)-1,3,5-triazine-2,4-dithiol , a precursor for vulcanizing agents in polymer chemistry.

Conditions :

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 80°C

  • Time: 5–8 hours

Scalability and Stability

  • Scalability : A 10 mmol scale synthesis of 6-(methylthio)-4-phenyl-3,4-dihydrotriazine-2(1H)-thione achieved an 87% yield (2.06 g) .

  • Stability : Decomposition occurs at temperatures >100°C, necessitating controlled conditions during synthesis .

Comparison with Similar Compounds

1,3,5-Triazine-2,4,6-triones (Cyanuric Acid Derivatives)

Example : 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (CAS: 1025-15-6) .

Property 1,3,5-Triazine-2,4(1H,3H)-dithione 1,3,5-Triazine-2,4,6-trione
Functional Groups Two thiones (C=S) at positions 2, 4 Three ketones (C=O) at positions 2, 4, 6
Synthesis Catalyst-free three-component reactions Cyclization of substituted ureas/cyanates
Reactivity Prone to alkylation and cyclization Hydrolysis-resistant; stable under acidic conditions
Applications Anticholesterolemic agents Crosslinking agents in polymers

Key Differences :

  • The presence of sulfur in 1,3,5-Triazine-2,4(1H,3H)-dithione enhances its nucleophilic reactivity compared to oxygen-containing triones. This makes it more suitable for forming thioether linkages in drug design .

Chlorinated Triazine Derivatives

Example : 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione (CAS: 69125-10-6) .

Property 1,3,5-Triazine-2,4(1H,3H)-dithione 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione
Substituents Thione groups at 2, 4 Chlorine at position 6, ketones at 2, 4
Synthesis Three-component reactions Chlorination of cyanuric acid derivatives
Biological Activity Inhibits LDL-C secretion Limited bioactivity; used as intermediates

Key Differences :

  • The chlorine atom in 6-chloro derivatives increases electrophilicity, making them reactive toward nucleophilic substitution. In contrast, the dithione derivatives exhibit dual reactivity via sulfur atoms and the triazine ring .

Alkyl/Aryl-Substituted Triazinethiones

Example: 6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dithione (CAS: 29529-99-5) .

Property 1,3,5-Triazine-2,4(1H,3H)-dithione 6-(Dibutylamino)-derivative
Substituents Unmodified or aryl/alkyl groups Dibutylamino group at position 6
Synthesis One-pot reactions Functionalization via amine-thione coupling
Applications Drug discovery Specialty chemicals for coatings

Key Differences :

  • Alkylamino substituents enhance solubility in organic solvents, whereas the parent dithione is more polar and suited for aqueous-phase reactions .

Therapeutic Potential

  • 1,3,5-Triazine-2,4(1H,3H)-dithione : Reduces hepatic LDL-C secretion by 50–70% in human hepatocytes, offering a statin-alternative for hoFH patients .
  • S-217622 (SARS-CoV-2 Inhibitor) : A triazine-dione derivative (3-(1,1-dimethylethyl)-6-(ethylthio)-1,3,5-triazine-2,4(1H,3H)-dione) inhibits the 3CL protease, highlighting structural adaptability for antiviral design .

Q & A

Q. What are the most efficient synthetic methodologies for 1,3,5-Triazine-2,4(1H,3H)-dithione derivatives?

A catalyst-free, one-pot three-component reaction involving arylaldehydes, thiourea, and orthoformates is widely used. This method tolerates diverse substituents (e.g., aryl and alkyl groups) and operates under mild conditions (room temperature, no toxic catalysts). Thiourea acts as both a cyclization agent and sulfur source, enabling the formation of 4-aryl-6-(alkylthio) derivatives in good yields (29 examples reported). Structural validation is achieved via single-crystal X-ray diffraction and NMR spectroscopy .

Q. How can spectroscopic techniques characterize thione-thiol tautomerism in this compound?

15N NMR spectroscopy is critical for studying tautomerism between thione and thiol forms. For example, 15N chemical shift analysis of 6-[(4-vinylbenzyl)propylamino]-1,3,5-triazine-2,4-dithione (VBATDT) in acetone solution revealed equilibrium between tautomers, while solid-state studies (via X-ray crystallography) showed dominance of the thione form. Complementary techniques like FT-IR and UV-Vis can track sulfur-specific vibrational and electronic transitions .

Q. What purification and characterization methods ensure high-purity derivatives?

Column chromatography (silica gel, eluting with ethyl acetate/hexane) is commonly used for purification. Purity is confirmed via HPLC (>98%) and melting point analysis. For derivatives like 6-(dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dithione, recrystallization from ethanol or acetonitrile improves crystallinity. Mass spectrometry (ESI-MS or HRMS) and elemental analysis validate molecular formulas .

Advanced Research Questions

Q. How can reaction conditions be optimized to introduce diverse functional groups into the triazinethione core?

Substituent diversity is achieved by varying the aldehyde and orthoester components in three-component reactions. For electron-deficient arylaldehydes, extended reaction times (24–48 hours) improve yields. Alkyl orthoformates (e.g., trimethyl or triethyl) control thioalkylation at the 6-position. Mechanistic studies suggest imidate intermediates form during alkylation, which can be trapped using anhydrous conditions .

Q. What challenges arise when analyzing tautomeric equilibria in different physical states?

Solid-state studies (e.g., X-ray diffraction) often favor the thione form due to crystal packing effects, while solution-phase NMR may show dynamic equilibria. For example, VBATDT exhibits a 60:40 thione-thiol ratio in acetone. Discrepancies between theoretical (DFT) and experimental data require careful solvent choice (e.g., DMSO vs. CDCl3) and temperature control to stabilize intermediates .

Q. How do substituents at the 4- and 6-positions influence chemical reactivity and stability?

Electron-donating groups (e.g., alkylthio at position 6) enhance solubility in organic solvents but reduce thermal stability. Aryl groups at position 4 increase π-stacking interactions, as seen in X-ray structures. For 6-(dibutylamino) derivatives, steric hindrance from branched alkyl chains slows hydrolysis, making them suitable for prolonged storage .

Q. What strategies enable functionalization of the triazinethione core for applications like metal coordination?

The sulfur atoms in the dithione moiety act as soft Lewis bases. Coordination with transition metals (e.g., Fe³⁺ or Cu²⁺) is achieved in ethanol/water mixtures at neutral pH. For example, 2,4,6-tris(diphenylphosphoryl)-1,3,5-triazine (TPTZ) forms stable complexes for spectrophotometric metal ion detection. Functionalization with pyridyl groups (e.g., 3-(2-pyridinyl) derivatives) enhances binding to metal-organic frameworks (MOFs) .

Q. How are biological activities (e.g., antimicrobial) evaluated for triazinethione derivatives?

Derivatives are screened against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC assays). Antioxidant activity is assessed using DPPH radical scavenging. Molecular docking studies (e.g., with E. coli DNA gyrase) guide structural modifications. For example, 4,5-disubstituted triazole-thiones show enhanced activity due to hydrophobic interactions .

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